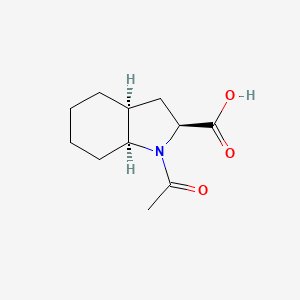

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid is a stereoisomer of octahydroindole-2-carboxylic acid. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid typically involves the diastereoselective α-alkylation of oxazolidinone. This method provides a convenient and concise route to enantiopure α-tetrasubstituted derivatives of this stereoisomer . The reaction conditions often include the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Industry: Employed in the production of fine chemicals and as a building block for various industrial applications.

Mécanisme D'action

The mechanism of action of (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Perindopril, it contributes to the inhibition of the angiotensin-converting enzyme, thereby reducing blood pressure and alleviating heart failure symptoms . The molecular targets include the ACE enzyme, and the pathways involved are related to the renin-angiotensin-aldosterone system.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid: A closely related compound with similar structural features and applications.

Perindopril tert-Butylamine: Another related compound used in the synthesis of Perindopril.

Uniqueness

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry, which is crucial for its role as an intermediate in pharmaceutical synthesis. Its ability to undergo diastereoselective reactions makes it valuable for producing enantiopure compounds, which are essential in drug development .

Activité Biologique

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.224 g/mol

- CAS Number : 80875-98-5

- Synonyms : Octahydroindole-2-carboxylic acid

Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit various biological activities primarily through inhibition of key enzymes involved in disease processes. Notably, they have been shown to inhibit HIV-1 integrase activity, which is crucial for viral replication.

Case Study: HIV-1 Integrase Inhibition

A study highlighted the efficacy of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. The compound demonstrated a significant binding affinity to the active site of the integrase enzyme, effectively inhibiting its strand transfer activity. The most potent derivative exhibited an IC₅₀ value of 0.13 μM, indicating strong inhibitory potential against HIV replication .

Antiproliferative Activity

Recent investigations into the antiproliferative properties of related compounds have shown promising results against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and others.

- Findings : Compounds derived from indole structures exhibited GI₅₀ values ranging from 0.95 μM to 1.50 μM against MCF-7 cells, demonstrating comparable potency to doxorubicin .

Table of Biological Activities

| Activity Type | Compound/Derivative | IC₅₀ / GI₅₀ Value | Target/Mechanism |

|---|---|---|---|

| Integrase Inhibition | This compound | 0.13 μM | HIV-1 Integrase |

| Antiproliferative | Indole derivatives | 0.95 - 1.50 μM | Various cancer cell lines |

| Apoptosis Induction | Indole derivatives | N/A | Caspases activation |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Propriétés

IUPAC Name |

(2S,3aS,7aS)-1-acetyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKFDMILLVWHA-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111836-22-7 | |

| Record name | 1-Acetyloctahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111836227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACETYLOCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51ANB778KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.